molecular formula C17H30N4 B12908230 6-Methyl-5-octyl-2-(pyrrolidin-1-YL)pyrimidin-4-amine CAS No. 113081-65-5

6-Methyl-5-octyl-2-(pyrrolidin-1-YL)pyrimidin-4-amine

Cat. No.: B12908230
CAS No.: 113081-65-5
M. Wt: 290.4 g/mol
InChI Key: CXJPSHWOBPOSDZ-UHFFFAOYSA-N
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Description

6-Methyl-5-octyl-2-(pyrrolidin-1-yl)pyrimidin-4-amine is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a pyrrolidine ring attached to the pyrimidine core, along with methyl and octyl substituents. It is of interest in various fields of scientific research due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-5-octyl-2-(pyrrolidin-1-yl)pyrimidin-4-amine typically involves the reaction of 6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one with appropriate alkylating agents. One common method involves the reaction of the pyrimidinone with methyl chloroacetate, followed by hydrazinolysis to yield the desired compound . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-5-octyl-2-(pyrrolidin-1-yl)pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding pyrimidine N-oxide derivatives.

    Reduction: Formation of reduced pyrimidine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

6-Methyl-5-octyl-2-(pyrrolidin-1-yl)pyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Methyl-5-octyl-2-(pyrrolidin-1-yl)pyrimidin-4-amine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pyrrolidine ring and pyrimidine core play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one
  • 2-{[6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetohydrazide
  • Pyrrolidine-2,5-diones

Uniqueness

6-Methyl-5-octyl-2-(pyrrolidin-1-yl)pyrimidin-4-amine is unique due to the presence of both methyl and octyl substituents, which can influence its chemical reactivity and biological activity. The combination of these substituents with the pyrrolidine ring and pyrimidine core provides a distinct structural framework that can be exploited for various applications .

Properties

CAS No.

113081-65-5

Molecular Formula

C17H30N4

Molecular Weight

290.4 g/mol

IUPAC Name

6-methyl-5-octyl-2-pyrrolidin-1-ylpyrimidin-4-amine

InChI

InChI=1S/C17H30N4/c1-3-4-5-6-7-8-11-15-14(2)19-17(20-16(15)18)21-12-9-10-13-21/h3-13H2,1-2H3,(H2,18,19,20)

InChI Key

CXJPSHWOBPOSDZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1=C(N=C(N=C1N)N2CCCC2)C

Origin of Product

United States

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